2-Chloro-7-iodo-4H-pyrido[1,2-A]pyrimidin-4-one is a heterocyclic compound characterized by its unique molecular structure and properties. Its molecular formula is with a molecular weight of 194.62 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block in the synthesis of biologically active molecules.
The compound belongs to the class of pyrido-pyrimidinones, which are recognized for their diverse biological activities. It can be sourced from various chemical suppliers and is often utilized in research settings for the development of pharmaceutical agents. The classification of this compound falls under heterocyclic organic compounds, specifically those containing both pyridine and pyrimidine rings.
The synthesis of 2-Chloro-7-iodo-4H-pyrido[1,2-A]pyrimidin-4-one can be approached through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-amino-3-chloropyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired compound.
In addition to traditional methods, modern synthetic techniques may include:
The molecular structure of 2-Chloro-7-iodo-4H-pyrido[1,2-A]pyrimidin-4-one features a fused ring system comprising a pyridine and a pyrimidine moiety. The presence of chlorine and iodine substituents significantly influences its chemical behavior and reactivity.
Key structural data includes:
2-Chloro-7-iodo-4H-pyrido[1,2-A]pyrimidin-4-one is capable of undergoing various chemical reactions:
The mechanism of action for 2-Chloro-7-iodo-4H-pyrido[1,2-A]pyrimidin-4-one involves electrophilic substitution primarily at position 8 of the molecule. Similar compounds have demonstrated alkylation at the oxygen atom, suggesting potential pathways for interaction with biological targets.
While specific biochemical pathways affected by this compound are currently unknown, its structural characteristics indicate potential interactions with enzymes or receptors relevant to pharmacological activity.
The physical properties of 2-Chloro-7-iodo-4H-pyrido[1,2-A]pyrimidin-4-one include:
Chemical properties include:
2-Chloro-7-iodo-4H-pyrido[1,2-A]pyrimidin-4-one has several significant applications in scientific research:
This compound exemplifies the versatility of heterocyclic compounds in various fields, highlighting its importance in ongoing research and development efforts.
Palladium and copper catalysts enable regioselective halogenation of the pyridopyrimidinone core through C-H activation or halogen exchange reactions. The electron-deficient nature of the C2 position facilitates oxidative addition with Pd(0) catalysts, allowing selective chlorination using reagents like N-chlorosuccinimide (NCS) under mild conditions [5]. For iodination, Pd-catalyzed direct C-H functionalization at the C7 position proves effective when employing N-iodosuccinimide (NIS) with directing groups or electron-donating substituents that modulate local electron density [8]. Copper-mediated approaches offer cost-effective alternatives, where Ullmann-type coupling with CuI catalysts facilitates iodine transfer from aryl iodides or molecular iodine under reducing conditions. Key to success is the selection of ancillary ligands (e.g., phenanthrolines) that prevent catalyst deactivation by the basic nitrogen atoms inherent to the scaffold [2] [8].
Table 1: Transition Metal-Catalyzed Halogenation Approaches
Catalyst System | Halogen Source | Position | Yield (%) | Key Advantage |
---|---|---|---|---|
Pd(OAc)₂/oxyazoline ligand | NCS | C2 | 78 | High C2 selectivity |
CuI/1,10-phenanthroline | I₂, K₂CO₃ | C7 | 65 | Cost efficiency |
PdCl₂(PPh₃)₂ | NIS | C7 | 82 | Tolerance of chloro substituent |
The inherent electronic asymmetry of the pyrido[1,2-a]pyrimidin-4-one scaffold dictates preferential halogenation sites: electrophiles target the electron-rich C7 position of the pyridine ring, while nucleophilic substitutions favor the C2 chlorine due to ring activation [5] [9]. Steric effects significantly influence reactivity, with C6 and C8 substituents hindering electrophilic attack at C7. Computational studies reveal that the HOMO density peaks at C7, rationalizing its susceptibility to oxidation and electrophilic halogenation. Substituent effects further modulate regioselectivity: electron-withdrawing groups (e.g., 6-CF₃) diminish C7 reactivity, while electron-donating groups (e.g., 8-OMe) enhance it. For 2-chloro-7-iodo derivatives, sequential functionalization proves optimal: initial C2 chlorination during scaffold construction via intramolecular amidation, followed by late-stage electrophilic iodination at C7 [9].
A highly efficient one-pot synthesis constructs the pyridopyrimidinone core while installing the C2 chlorine atom. This method employs CuI catalysis (20 mol%) with sterically hindered phosphine ligands (Mephos, 30 mol%) to couple 2-halopyridines (particularly 2-iodopyridines) with (Z)-3-amino-3-arylacrylate esters via tandem Ullmann C–N coupling/intramolecular amidation [2] [8]. The reaction proceeds optimally in DMF at 130°C with KHCO₃ base, achieving yields up to 89%. The intramolecular cyclization forms the lactam bond while concurrently installing the C2 chlorine atom via elimination. Crucially, the 7-position remains available for subsequent iodination. Gram-scale reactions demonstrate robustness, with the C2 chlorine proving stable to reaction conditions required for later C7 functionalization.
Table 2: Optimization of Tandem C-N Coupling/Cyclization for C2-Chlorinated Scaffolds
Copper Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|---|
CuI | Mephos | KHCO₃ | DMF | 130 | 89 |
CuBr | L1 (biphenyl phosphine) | K₂CO₃ | DMA | 130 | 14 |
CuCl | L1 | K₂CO₃ | DMA | 130 | 12 |
CuI | Phenanthroline | KHCO₃ | DMF | 130 | 69 |
CuI | Triphenylphosphine | KHCO₃ | DMF | 130 | 75 |
Electro-oxidative C–H functionalization provides a sustainable pathway for C7 iodination, avoiding stoichiometric chemical oxidants. Using constant voltage (5V) in undivided cells with Pt electrodes and nBu₄NPF₆ electrolyte in acetonitrile, the pyridopyrimidinone scaffold undergoes anodic oxidation to generate radical cations [7]. These activated species react with iodide ions or iodine sources, enabling regioselective C7 iodination. Cyclic voltammetry confirms the oxidation potential of model substrate 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one at 1.98 V vs. SCE, below the applied potential. The method exhibits broad functional group tolerance, with electron-donating groups (e.g., 7-methyl) accelerating iodination and electron-withdrawing groups (e.g., 6-CF₃) slowing kinetics. Gram-scale reactions maintain efficiency (yields >85%), demonstrating scalability. This electrochemical approach integrates seamlessly with the Cu-catalyzed scaffold synthesis, enabling sequential chlorine and iodine installation without intermediate purification.
Radical-mediated iodination offers complementary regioselectivity to electrophilic methods. Iodine radical (I•) generated from N-iodosuccinimide (NIS) or molecular iodine with peroxide initiators (e.g., TBHP) selectively attacks the electron-rich C7 position [7]. Radical trapping studies using TEMPO confirm the radical mechanism, with adducts identified by GC-MS. Optimal conditions employ HFIP (1,1,1,3,3,3-hexafluoroisopropan-2-ol) as solvent, leveraging its strong hydrogen-bond-donating ability to polarize the carbonyl group and enhance radical susceptibility at C7. This approach achieves yields exceeding 80% for 7-iodination while preserving the C2 chlorine. Key variables include:
Table 3: Comparative Iodination Methods at the C7 Position
Method | Conditions | Key Intermediate | Yield Range (%) | Limitations |
---|---|---|---|---|
Electrophilic | NIS, CH₂Cl₂, rt | Arenium ion | 65-82 | Sensitive to EWGs |
Radical | I₂, TBHP, HFIP, 70°C | Carbon-centered radical | 70-88 | Requires radical control |
Electrochemical | I⁻, 5V, nBu₄NPF₆, MeCN | Radical cation | 75-91 | Specialized equipment |
Metal-catalyzed | CuI, phenanthroline, DMF | Organocopper complex | 60-78 | Catalyst poisoning |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: